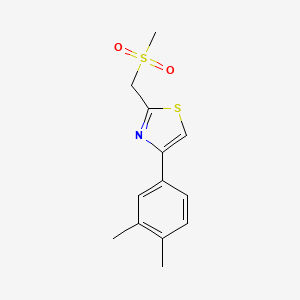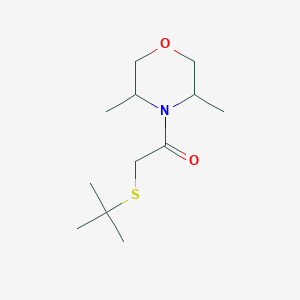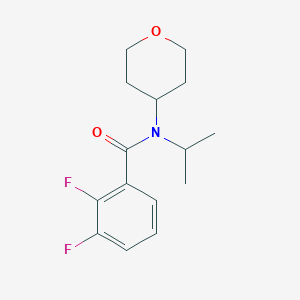
2-(Cyclohexen-1-yl)-1-(3,5-dimethylmorpholin-4-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclohexen-1-yl)-1-(3,5-dimethylmorpholin-4-yl)ethanone, also known as CXM, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. CXM has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.
Mécanisme D'action
The mechanism of action of 2-(Cyclohexen-1-yl)-1-(3,5-dimethylmorpholin-4-yl)ethanone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-(Cyclohexen-1-yl)-1-(3,5-dimethylmorpholin-4-yl)ethanone has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and cancer progression. 2-(Cyclohexen-1-yl)-1-(3,5-dimethylmorpholin-4-yl)ethanone has also been found to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling and proliferation.
Biochemical and Physiological Effects
2-(Cyclohexen-1-yl)-1-(3,5-dimethylmorpholin-4-yl)ethanone has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that 2-(Cyclohexen-1-yl)-1-(3,5-dimethylmorpholin-4-yl)ethanone inhibits the growth of cancer cells and induces apoptosis. 2-(Cyclohexen-1-yl)-1-(3,5-dimethylmorpholin-4-yl)ethanone has also been found to inhibit the production of inflammatory cytokines and prostaglandins. In vivo studies have shown that 2-(Cyclohexen-1-yl)-1-(3,5-dimethylmorpholin-4-yl)ethanone reduces inflammation and pain in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
2-(Cyclohexen-1-yl)-1-(3,5-dimethylmorpholin-4-yl)ethanone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. 2-(Cyclohexen-1-yl)-1-(3,5-dimethylmorpholin-4-yl)ethanone has also been found to have low toxicity, making it a safe candidate for in vitro and in vivo studies. However, 2-(Cyclohexen-1-yl)-1-(3,5-dimethylmorpholin-4-yl)ethanone has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. More research is needed to fully elucidate the potential applications of 2-(Cyclohexen-1-yl)-1-(3,5-dimethylmorpholin-4-yl)ethanone.
Orientations Futures
There are several future directions for research on 2-(Cyclohexen-1-yl)-1-(3,5-dimethylmorpholin-4-yl)ethanone. One area of research is in the development of 2-(Cyclohexen-1-yl)-1-(3,5-dimethylmorpholin-4-yl)ethanone analogs with improved potency and selectivity. Another area of research is in the identification of 2-(Cyclohexen-1-yl)-1-(3,5-dimethylmorpholin-4-yl)ethanone targets and signaling pathways. This information could be used to develop new therapeutic strategies for the treatment of cancer and inflammation. Additionally, more research is needed to fully understand the potential applications of 2-(Cyclohexen-1-yl)-1-(3,5-dimethylmorpholin-4-yl)ethanone in other areas of research, such as neurology and immunology.
Conclusion
In conclusion, 2-(Cyclohexen-1-yl)-1-(3,5-dimethylmorpholin-4-yl)ethanone is a promising synthetic compound that exhibits various biological activities. 2-(Cyclohexen-1-yl)-1-(3,5-dimethylmorpholin-4-yl)ethanone has potential applications in the treatment of cancer, inflammation, and pain. The synthesis of 2-(Cyclohexen-1-yl)-1-(3,5-dimethylmorpholin-4-yl)ethanone has been optimized to improve yield and purity, making it a suitable candidate for in vitro and in vivo studies. Future research on 2-(Cyclohexen-1-yl)-1-(3,5-dimethylmorpholin-4-yl)ethanone should focus on developing analogs with improved potency and selectivity and identifying 2-(Cyclohexen-1-yl)-1-(3,5-dimethylmorpholin-4-yl)ethanone targets and signaling pathways.
Méthodes De Synthèse
The synthesis of 2-(Cyclohexen-1-yl)-1-(3,5-dimethylmorpholin-4-yl)ethanone involves the reaction of cyclohexenone with 3,5-dimethylmorpholine in the presence of an acid catalyst. The resulting product is a white crystalline solid that can be purified through recrystallization. The synthesis of 2-(Cyclohexen-1-yl)-1-(3,5-dimethylmorpholin-4-yl)ethanone has been optimized to improve the yield and purity of the compound.
Applications De Recherche Scientifique
2-(Cyclohexen-1-yl)-1-(3,5-dimethylmorpholin-4-yl)ethanone has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the treatment of cancer. Studies have shown that 2-(Cyclohexen-1-yl)-1-(3,5-dimethylmorpholin-4-yl)ethanone exhibits anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. 2-(Cyclohexen-1-yl)-1-(3,5-dimethylmorpholin-4-yl)ethanone has also been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
Propriétés
IUPAC Name |
2-(cyclohexen-1-yl)-1-(3,5-dimethylmorpholin-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-11-9-17-10-12(2)15(11)14(16)8-13-6-4-3-5-7-13/h6,11-12H,3-5,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAERIPLOYBJPBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCC(N1C(=O)CC2=CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclohexen-1-yl)-1-(3,5-dimethylmorpholin-4-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-5-propan-2-yl-1,3,4-oxadiazole](/img/structure/B7593347.png)





![[4-(Difluoromethoxy)phenyl]-(3,5-dimethylmorpholin-4-yl)methanone](/img/structure/B7593381.png)
![(3,5-Dimethylmorpholin-4-yl)-[4-(1,3-oxazol-5-yl)phenyl]methanone](/img/structure/B7593382.png)
![N-[4-(3,5-dimethylmorpholine-4-carbonyl)phenyl]acetamide](/img/structure/B7593388.png)


